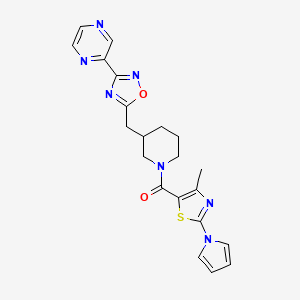

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N7O2S/c1-14-18(31-21(24-14)27-8-2-3-9-27)20(29)28-10-4-5-15(13-28)11-17-25-19(26-30-17)16-12-22-6-7-23-16/h2-3,6-9,12,15H,4-5,10-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJLLTXHDLJDFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5=NC=CN=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule characterized by a combination of thiazole, pyrrole, oxadiazole, and piperidine structures. These components are known for their diverse biological activities, making the compound a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 390.5 g/mol. The presence of multiple heterocycles enhances its potential to interact with various biological targets. The structural features are summarized in the following table:

| Feature | Description |

|---|---|

| Thiazole Ring | Contributes to antimicrobial properties |

| Pyrrole Moiety | Enhances neuroprotective effects |

| Oxadiazole Structure | Associated with anticancer activity |

| Piperidine Ring | Facilitates interaction with biological targets |

Antimicrobial Activity

Compounds containing thiazole and oxadiazole derivatives have demonstrated significant antimicrobial properties. Studies indicate that similar compounds exhibit both antibacterial and antifungal activities due to their ability to disrupt microbial cell function. For instance, derivatives of thiazoles have shown efficacy against various bacterial strains, suggesting a potential application in treating infections.

Anticancer Properties

Research has indicated that derivatives of this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction. For example, compounds with oxadiazole rings have been studied for their ability to target specific cancer pathways. A study reported that certain oxadiazole derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity.

Neuroprotective Effects

Piperidine-containing compounds are often investigated for neuroprotective effects in models of neurodegenerative diseases. Preliminary studies suggest that such compounds may help mitigate neuronal damage and promote neuronal survival, which could be beneficial in conditions like Alzheimer's disease.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) as low as 8 µg/mL.

- Anticancer Activity : Research on oxadiazole derivatives indicated that some compounds reduced cell viability in MCF-7 breast cancer cells with IC50 values ranging from 27 µM to 43 µM.

- Neuroprotection : In vitro studies demonstrated that piperidine derivatives could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The integration of different heterocyclic rings can significantly influence its pharmacological profile. For example:

| Compound Feature | Effect on Activity |

|---|---|

| Thiazole Substitution | Enhances antimicrobial potency |

| Oxadiazole Presence | Increases anticancer efficacy |

| Piperidine Modifications | Improves neuroprotective properties |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Thiazole Derivatives : The target compound’s pyrrole-substituted thiazole differs from methoxyphenyl-thiazole analogues (e.g., [4-(4-Methoxyphenyl)-2-methyl-thiazol-5-yl]-acetic acid). Pyrrole’s electron-rich nature may improve target binding compared to methoxyphenyl groups, as seen in ferroptosis-inducing agents (FINs) .

Piperidine/Piperazine Linkers: The piperidine-oxadiazole-pyrazine motif in the target compound contrasts with simpler piperazine-methoxyphenyl systems. This complexity could enhance metabolic stability but reduce solubility compared to [4-(4-Methoxyphenyl)piperazin-1-yl]-(2-piperidyl)methanone .

Oxadiazole-Pyrazine Hybrid : This motif is absent in most analogues, suggesting unique electronic properties that may influence enzyme inhibition or metal chelation, akin to pyrazine-containing chemotherapeutics .

Functional Analogues in Therapeutic Contexts

Ferroptosis Inducers (FINs)

highlights that heterocyclic compounds, including thiazoles, can trigger ferroptosis in oral squamous cell carcinoma (OSCC). While the target compound’s role in ferroptosis is unconfirmed, its thiazole-pyrrole core aligns with FINs’ structural diversity. Compared to natural FINs (e.g., artemisinin derivatives), synthetic analogues like the target compound may offer higher selectivity for OSCC cells over normal tissues .

Insecticidal/Antimicrobial Agents

emphasizes that heterocycles’ bioactivity depends on substituents affecting penetration (e.g., cuticle thickness in insects).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.